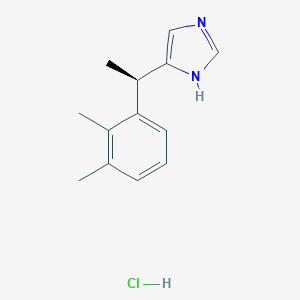

Levomedetomidine hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190000-46-5 | |

| Record name | Levomedetomidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190000465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOMEDETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME8LX4A7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levomedetomidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomedetomidine (B195856), the (R)-enantiomer of medetomidine (B1201911), has long been regarded as the pharmacologically less active isomer compared to its potent alpha-2 (α₂) adrenergic agonist counterpart, dexmedetomidine (B676). However, emerging evidence suggests a more complex and nuanced role for levomedetomidine in modulating adrenergic signaling. This technical guide provides a comprehensive overview of the mechanism of action of levomedetomidine hydrochloride, focusing on its receptor binding profile, downstream signaling pathways, and functional consequences. While it exhibits a significantly lower affinity for α₂-adrenergic receptors than dexmedetomidine, levomedetomidine is not inert. It demonstrates binding to both α₁ and α₂-adrenergic receptor subtypes and can act as a weak partial agonist, an antagonist, or even an inverse agonist depending on the receptor subtype and cellular context. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to offer a deeper understanding of levomedetomidine's pharmacological profile for researchers and drug development professionals.

Receptor Binding Profile

Levomedetomidine's primary molecular targets are adrenergic receptors, with a notable affinity for both α₁ and α₂ subtypes. Its binding characteristics are crucial for understanding its pharmacological effects.

Adrenergic Receptor Subtype Affinity

Quantitative data on the binding affinity of levomedetomidine for various adrenergic receptor subtypes is limited, with much of the research having focused on the racemic mixture, medetomidine, or the active enantiomer, dexmedetomidine. However, available data indicates that levomedetomidine binds to all α₂-adrenergic receptor subtypes, albeit with a lower affinity than dexmedetomidine.[1] It also demonstrates binding to α₁-adrenergic receptors, and its α₂/α₁ selectivity ratio is considerably lower than that of dexmedetomidine.[1]

Table 1: Adrenergic Receptor Binding Affinities (Ki)

| Ligand | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| Medetomidine | α₂ | 1.08 | Rat brain | [2][3] |

| Medetomidine | α₁ | 1750 | Rat brain | [2] |

| Dexmedetomidine | α₁B | 1178 ± 63 | HeLa cells | [4] |

| Dexmedetomidine | α₁C | 1344 ± 230 | HeLa cells | [4] |

| Levomedetomidine | α₂, α₁ | Lower affinity than dexmedetomidine | Various | [1] |

Downstream Signaling Pathways

The interaction of levomedetomidine with adrenergic receptors initiates a cascade of intracellular signaling events. These pathways are primarily mediated by G-proteins and result in the modulation of second messengers and ion channel activity.

G-Protein Coupling and Adenylyl Cyclase Activity

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.[1] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[1][5]

Interestingly, levomedetomidine has been shown to exhibit inverse agonist activity at the α₂ₐ-adrenoceptor subtype. In this context, it can enhance the production of cAMP, opposing the constitutive activity of the receptor. This effect is abolished by pertussis toxin, confirming its mediation through Gi/o proteins.[1] This finding suggests that levomedetomidine can actively modulate signaling pathways rather than simply acting as a competitive antagonist.

Modulation of Ion Channel Activity

The signaling cascades initiated by α₂-adrenergic receptor modulation can also impact the activity of various ion channels, thereby influencing cellular excitability.

Activation of Gi/o-coupled receptors can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. While this is a known mechanism for α₂-agonists, direct evidence specifically linking levomedetomidine to the modulation of inwardly rectifying potassium channels is still an area for further research.

Alpha-2 adrenergic receptor activation can also lead to the inhibition of voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels. This inhibition reduces calcium influx, which is a critical step in neurotransmitter release. As an inverse agonist at α₂ₐ-receptors, levomedetomidine has been observed to reduce intracellular calcium levels.[1] The precise mechanisms, whether through direct channel modulation or indirect effects via G-protein signaling, require further elucidation.

Functional Consequences

The molecular interactions of levomedetomidine translate into observable physiological effects, particularly when co-administered with dexmedetomidine.

Antagonism of Dexmedetomidine's Effects

At high doses, levomedetomidine has been shown to antagonize the sedative and analgesic effects of dexmedetomidine in dogs.[6] This is likely due to competitive binding at α₂-adrenergic receptors, where levomedetomidine, with its lower intrinsic activity, displaces the potent agonist dexmedetomidine.

Cardiovascular Effects

Interestingly, high doses of levomedetomidine have been observed to enhance the bradycardia induced by dexmedetomidine.[6] The mechanism for this is not fully understood but may involve interactions at different receptor subtypes or a complex interplay of central and peripheral effects.

Experimental Protocols

The characterization of levomedetomidine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of levomedetomidine for different adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the adrenergic receptor subtype of interest.

-

Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]prazosin for α₁ receptors, [³H]clonidine for α₂ receptors) is incubated with the membranes in the presence of increasing concentrations of unlabeled levomedetomidine.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of levomedetomidine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

References

- 1. DSpace [helda.helsinki.fi]

- 2. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional effects of activation of alpha-1 adrenoceptors by dexmedetomidine: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [helda.helsinki.fi]

- 6. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. support.nanotempertech.com [support.nanotempertech.com]

An In-depth Technical Guide to the Pharmacological Activity of Levomedetomidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levomedetomidine (B195856), the (R)-enantiomer of medetomidine (B1201911), is predominantly characterized by its pharmacological inactivity, especially when contrasted with its potent stereoisomer, dexmedetomidine (B676). While dexmedetomidine is a highly selective and potent α2-adrenergic receptor agonist responsible for the sedative, analgesic, and sympatholytic effects of medetomidine, levomedetomidine exhibits negligible intrinsic agonistic activity at these receptors.[1][2][3][4] However, it is not an inert compound. Notably, at higher doses, levomedetomidine can functionally antagonize the sedative and analgesic effects of dexmedetomidine while paradoxically enhancing its bradycardic effects.[2] This technical guide provides a comprehensive overview of the pharmacological profile of levomedetomidine, detailing its receptor interactions, pharmacokinetic and pharmacodynamic properties, and the methodologies used in its scientific evaluation.

Introduction

Medetomidine, a synthetic α2-adrenergic agonist, is used in veterinary medicine for its sedative and analgesic properties.[4] It exists as a racemic mixture of two enantiomers: dexmedetomidine and levomedetomidine.[1] The pharmacological effects of medetomidine are almost exclusively attributed to dexmedetomidine.[1][4] Understanding the pharmacological activity of levomedetomidine is crucial for a complete comprehension of the effects of the racemic mixture and for the development of more refined and specific α2-adrenergic agents.

Receptor Binding and Mechanism of Action

Alpha-2 Adrenergic Receptors

Levomedetomidine's interaction with α2-adrenergic receptors is characterized by a significantly lower binding affinity compared to dexmedetomidine. While specific Ki values for levomedetomidine are not consistently reported in the literature, its pharmacological inactivity at clinically relevant doses suggests a weak interaction with the receptor.[4] In contrast, medetomidine (as a racemate) exhibits a high α2/α1 selectivity ratio of 1620:1.[4]

The primary mechanism of action of α2-adrenergic agonists like dexmedetomidine involves binding to presynaptic α2-receptors in the central nervous system, which inhibits the release of norepinephrine. This leads to a decrease in sympathetic outflow, resulting in sedation, analgesia, and sympatholysis.[5] This signaling cascade is mediated through a Gi protein-coupled receptor, as illustrated in the following pathway diagram.

Imidazoline (B1206853) Receptors

Medetomidine and its enantiomers also exhibit some affinity for imidazoline receptors. However, the affinity of levomedetomidine for these receptors is also considered to be lower than that of dexmedetomidine.[6] The clinical significance of this interaction is not fully elucidated.

Pharmacokinetics

The pharmacokinetic profile of levomedetomidine has been studied in dogs, revealing a more rapid clearance compared to dexmedetomidine.[1]

| Parameter | Levomedetomidine (10 µg/kg IV) | Levomedetomidine (20 µg/kg IV) | Dexmedetomidine (10 µg/kg IV) | Dexmedetomidine (20 µg/kg IV) | Medetomidine (40 µg/kg IV) |

| Clearance (L/h/kg) | 3.52 ± 1.03 | 4.07 ± 0.69 | 0.97 ± 0.33 | 1.24 ± 0.48 | 1.26 ± 0.44 |

Table 1: Pharmacokinetic Parameters of Medetomidine Enantiomers in Dogs. [1]

Pharmacodynamics

Sedative and Analgesic Effects

When administered alone, levomedetomidine does not produce any discernible sedative or analgesic effects in dogs, even at high doses.[2]

Interaction with Dexmedetomidine

The most significant pharmacological activity of levomedetomidine is observed when it is co-administered with dexmedetomidine. In such scenarios, levomedetomidine acts as a functional antagonist to the sedative and analgesic effects of dexmedetomidine.[2]

| Treatment Group | Total Sedation Score (at 70 min) | Total Analgesia Score (at 70 min) |

| Dexmedetomidine + Saline | 10.8 ± 1.5 | 8.3 ± 2.4 |

| Dexmedetomidine + Low-Dose Levomedetomidine | 9.8 ± 2.2 | 7.5 ± 2.8 |

| Dexmedetomidine + High-Dose Levomedetomidine | 7.8 ± 2.3 | 5.2 ± 3.4 |

| Statistically significant difference from the Dexmedetomidine + Saline group. |

Table 2: Antagonistic Effect of Levomedetomidine on Dexmedetomidine-Induced Sedation and Analgesia in Dogs. [2]

Cardiovascular Effects

Levomedetomidine administered alone has no significant effect on cardiovascular parameters.[1] However, when co-administered with dexmedetomidine, high doses of levomedetomidine enhance the bradycardic effect of dexmedetomidine.[2]

| Treatment Group | Heart Rate (beats/min) at 70 min |

| Dexmedetomidine + Saline | 45 ± 6 |

| Dexmedetomidine + Low-Dose Levomedetomidine | 43 ± 5 |

| Dexmedetomidine + High-Dose Levomedetomidine | 38 ± 5* |

| Statistically significant difference from the Dexmedetomidine + Saline group. |

Table 3: Potentiation of Dexmedetomidine-Induced Bradycardia by Levomedetomidine in Dogs. [2]

Experimental Protocols

In Vivo Assessment of Sedation, Analgesia, and Cardiovascular Effects in Dogs

A key study by Kuusela et al. (2001) provides a detailed protocol for evaluating the pharmacodynamics of levomedetomidine.[2]

-

Animals: Healthy adult beagle dogs.

-

Housing and Acclimatization: Animals are housed in a controlled environment and acclimatized to the experimental procedures to minimize stress.

-

Instrumentation: Aseptic placement of catheters in a cephalic vein for drug administration and a dorsal pedal artery for direct blood pressure monitoring and blood sampling.

-

Drug Administration:

-

Levomedetomidine/Saline: Administered as an initial intravenous bolus followed by a constant rate infusion for 120 minutes.

-

Dexmedetomidine: A single intravenous bolus is administered at 60 minutes into the levomedetomidine/saline infusion.

-

-

Sedation and Analgesia Scoring:

-

Sedation: Scored based on posture, alertness, and response to auditory stimuli.

-

Analgesia: Assessed by observing the response to a noxious stimulus, such as pressure applied to a digit with a hemostat.

-

-

Cardiovascular and Respiratory Monitoring: Heart rate, electrocardiogram, direct arterial blood pressure, respiratory rate, and arterial blood gases are monitored continuously or at frequent intervals.

Radioligand Binding Assay for α2-Adrenoceptors

While specific protocols for levomedetomidine are scarce, a general methodology for assessing binding affinity to α2-adrenoceptors is as follows:

-

Membrane Preparation: Isolation of cell membranes from tissues or cell lines expressing the α2-adrenoceptor subtype of interest.

-

Radioligand: A radiolabeled ligand with high affinity for the α2-adrenoceptor (e.g., [3H]-clonidine or [3H]-MK-912) is used.

-

Competition Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (levomedetomidine).

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Levomedetomidine is largely devoid of the classic α2-adrenergic agonist effects seen with its enantiomer, dexmedetomidine. Its primary pharmacological relevance lies in its ability to modulate the effects of dexmedetomidine, acting as a functional antagonist for sedation and analgesia while potentiating bradycardia. These interactions are important considerations when using the racemic mixture of medetomidine. The more rapid clearance of levomedetomidine compared to dexmedetomidine is another key differentiating feature. Further research to quantify the binding affinities of levomedetomidine for various receptor subtypes would provide a more complete understanding of its pharmacological profile. This guide provides a foundational understanding for researchers and drug development professionals working with α2-adrenergic agonists and chiral compounds.

References

- 1. scispace.com [scispace.com]

- 2. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]

- 6. DSpace [helda.helsinki.fi]

Synthesis and Chiral Resolution of Levomedetomidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of racemic medetomidine (B1201911) and the subsequent chiral resolution to isolate its levorotatory enantiomer, levomedetomidine. The document details various synthetic strategies, experimental protocols, and quantitative data to support research and development in this field.

Synthesis of Racemic Medetomidine

The synthesis of medetomidine, a potent and selective α2-adrenergic agonist, has been approached through several synthetic routes. These methods primarily focus on the formation of the core imidazole (B134444) structure and the creation of the chiral center.

A common strategy involves the Grignard reaction between a substituted phenylmagnesium bromide and an imidazole-4-carboxaldehyde derivative.[1] One approach utilizes 1-trityl-imidazole-4-carboxaldehyde and 2,3-dimethylphenylmagnesium bromide.[1] This is followed by steps to introduce the ethyl group, often involving a Wittig-type reaction to form an olefin, which is then reduced.[1] Alternative starting materials include 2,3-dimethylaniline (B142581) or 2,3-dimethylbenzaldehyde.[1]

Another established method for imidazole ring formation is the Weidenhagen reaction.[2][3] A more recent, commercially viable synthesis combines a Kumada cross-coupling for C-C bond formation with a modified Weidenhagen reaction that avoids hazardous reagents like hydrogen sulfide.[2][3] This particular synthesis starts with the cross-coupling of 2-(1-bromoethyl)-2-methyl-1,3-dioxolane and 2,3-dimethylphenyl magnesium bromide to produce 3-(2,3-dimethylphenyl)butan-2-one in a one-pot manner.[2]

For laboratory-scale synthesis, a method involving the reaction of N-(trimethylsilyl)imidazole with titanium tetrachloride followed by the addition of 1-(2,3-dimethylphenyl)ethanol (B1346038) has been reported.[4]

Synthetic Pathways

The following diagram illustrates a generalized synthetic pathway for medetomidine, highlighting key intermediates.

References

- 1. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation - American Chemical Society - Figshare [acs.figshare.com]

- 4. Azi-medetomidine: Synthesis and Characterization of a Novel α2 Adrenergic Photoaffinity Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Levomedetomidine: An In-Depth Technical Guide to the Inactive Enantiomer of Medetomidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medetomidine (B1201911), a potent and selective α2-adrenergic receptor agonist, is a racemic mixture composed of two enantiomers: dexmedetomidine (B676) and levomedetomidine (B195856). While dexmedetomidine is the pharmacologically active enantiomer responsible for the sedative, analgesic, and sympatholytic effects of medetomidine, levomedetomidine is largely considered its inactive counterpart. This technical guide provides a comprehensive overview of levomedetomidine, focusing on its receptor binding profile, pharmacological effects, and the experimental methodologies used to characterize its properties. Quantitative data on the binding affinities of both enantiomers are presented, alongside detailed protocols for key in vitro and in vivo experiments. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the distinct roles of these stereoisomers.

Introduction

Medetomidine is widely used in veterinary medicine as a sedative and analgesic.[1] It is a racemic mixture containing equal parts of dexmedetomidine and levomedetomidine.[2][3] The pharmacological effects of medetomidine are almost exclusively attributed to dexmedetomidine, which is a potent and highly selective agonist of α2-adrenergic receptors.[4] Dexmedetomidine is also approved for human use as a sedative in intensive care settings and for procedural sedation.

Levomedetomidine, the (R)-enantiomer, has historically been regarded as pharmacologically inert. However, emerging research suggests that it may not be entirely devoid of activity. At high doses, levomedetomidine has been observed to antagonize the sedative and analgesic effects of dexmedetomidine and may potentiate some of its cardiovascular side effects, such as bradycardia.[5][6] Understanding the pharmacological profile of levomedetomidine is crucial for a complete comprehension of the effects of racemic medetomidine and for the development of more refined and safer α2-adrenergic agonists.

This guide aims to provide a detailed technical resource on levomedetomidine, summarizing its receptor binding characteristics, functional activity, and the experimental approaches used for its evaluation.

Stereochemistry and Physicochemical Properties

Medetomidine possesses a single chiral center, giving rise to two enantiomers: (S)-(+)-medetomidine (dexmedetomidine) and (R)-(-)-medetomidine (levomedetomidine).

-

Dexmedetomidine: The (S)-enantiomer, responsible for the α2-adrenergic agonist activity.

-

Levomedetomidine: The (R)-enantiomer, largely considered the inactive isomer.

The three-dimensional arrangement of the atoms around the chiral center is critical for the interaction with the stereoselective binding pocket of the α2-adrenergic receptor.

Quantitative Receptor Binding Data

The affinity of dexmedetomidine and levomedetomidine for various adrenergic receptor subtypes is a key determinant of their pharmacological activity. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| Dexmedetomidine | α2A | 1.3 | Human | [Eurofins Safety Pharmacology] |

| α2B | 0.7 | Human | [Eurofins Safety Pharmacology] | |

| α2C | 1.1 | Human | [Eurofins Safety Pharmacology] | |

| α1A | 18 | Human | [Eurofins Safety Pharmacology] | |

| α1B | 47 | Human | [Eurofins Safety Pharmacology] | |

| α1D | 12 | Human | [Eurofins Safety Pharmacology] | |

| Levomedetomidine | α2A | 1,800 | Human | [Eurofins Safety Pharmacology] |

| α2B | 1,200 | Human | [Eurofins Safety Pharmacology] | |

| α2C | 1,500 | Human | [Eurofins Safety Pharmacology] | |

| α1A | >10,000 | Human | [Eurofins Safety Pharmacology] | |

| α1B | >10,000 | Human | [Eurofins Safety Pharmacology] | |

| α1D | >10,000 | Human | [Eurofins Safety Pharmacology] |

Table 1: Comparative Binding Affinities (Ki) of Dexmedetomidine and Levomedetomidine for Human Adrenergic Receptor Subtypes.

As the data indicates, dexmedetomidine exhibits high affinity for all three α2-adrenergic receptor subtypes, with significantly lower affinity for α1-adrenergic receptors, highlighting its selectivity. In stark contrast, levomedetomidine displays a dramatically lower affinity for α2-adrenergic receptors, with Ki values in the micromolar range, and negligible affinity for α1-adrenergic receptors. This profound difference in binding affinity underpins the classification of dexmedetomidine as the active and levomedetomidine as the inactive enantiomer.

Signaling Pathways

Dexmedetomidine exerts its effects by activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o). Activation of these receptors initiates a signaling cascade that leads to the physiological effects of sedation and analgesia.

References

- 1. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of medetomidine and its active enantiomer dexmedetomidine when administered with ketamine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective alpha2-adrenergic properties of dexmedetomidine over clonidine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinity of detomidine, medetomidine and xylazine for alpha‐2 adrenergic receptor subtypes [periodicos.capes.gov.br]

The Enantiomeric Divergence: A Technical Guide to the Alpha-2 Adrenoceptor Binding Affinity of Levomedetomidine

For Immediate Release

This technical guide provides a comprehensive analysis of the alpha-2 (α2) adrenoceptor binding affinity of levomedetomidine (B195856), primarily for researchers, scientists, and professionals in drug development. Medetomidine (B1201911), a potent α2-adrenergic agonist, exists as a racemic mixture of two enantiomers: dexmedetomidine (B676) and levomedetomidine.[1] This document elucidates the profound stereoselectivity of α2-adrenoceptors, focusing on the significantly lower binding affinity and functional activity of levomedetomidine compared to its dextrorotatory counterpart, dexmedetomidine.

Executive Summary

The pharmacological activity of medetomidine is almost exclusively attributed to its dexmedetomidine enantiomer, which acts as a potent and selective agonist at α2-adrenoceptors.[2][3] Levomedetomidine, in stark contrast, is largely considered the inactive isomer, exhibiting substantially lower binding affinity and minimal to no agonist activity at these receptors.[2] In fact, some evidence suggests that levomedetomidine may act as a weak partial agonist or even an inverse agonist at the α2A-adrenoceptor subtype.[4] This stereoselectivity is critical in understanding the pharmacological profile of medetomidine and in the clinical application of dexmedetomidine.

Quantitative Data Presentation: Binding Affinity and Selectivity

The following tables summarize the quantitative data regarding the binding affinity and selectivity of medetomidine enantiomers for α2-adrenoceptors. While specific K_i_ values for levomedetomidine across all α2-adrenoceptor subtypes are not consistently reported in the literature due to its low affinity, the disparity in selectivity and functional potency is well-documented.

| Compound | Receptor Affinity | Value | Species | Source |

| Medetomidine | K_i_ for α2-adrenoceptors ([³H]clonidine displacement) | 1.08 nM | Rat (brain) | [5] |

| Dexmedetomidine | Displaces ³H-clonidine | 2 x 10⁻¹⁰ to 2 x 10⁻⁸ M | Rat (cerebral cortex) | [6] |

| Levomedetomidine | Binding Affinity | Lower than dexmedetomidine | - | [4] |

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

| Compound | α2/α1 Selectivity Ratio | Source |

| Medetomidine | 1620 | [7][8] |

| Dexmedetomidine | 1300 | [4] |

| Levomedetomidine | 23 | [4] |

α2/α1 Selectivity Ratio: A ratio of the binding affinity for α2-adrenoceptors versus α1-adrenoceptors. A higher ratio indicates greater selectivity for the α2-adrenoceptor.

Alpha-2 Adrenoceptor Signaling Pathway

Activation of α2-adrenoceptors by an agonist like dexmedetomidine initiates a signaling cascade through the inhibitory G-protein, G_i_. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels mediates many of the physiological effects of α2-agonists, such as sedation and analgesia.

Caption: Canonical Alpha-2 Adrenoceptor Signaling Pathway.

Experimental Protocols

The binding affinity and functional activity of compounds like levomedetomidine are determined through a series of in vitro assays. The most common of these are radioligand binding assays, GTPγS binding assays, and cAMP functional assays.

Radioligand Binding Assay (Competition)

This assay is the gold standard for determining the binding affinity of a test compound for a receptor. It measures the ability of an unlabeled compound (the competitor, e.g., levomedetomidine) to displace a radiolabeled ligand that is known to bind to the receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific α2-adrenoceptor subtype (α2A, α2B, or α2C) are prepared from cultured cells or tissues.

-

Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled α2-adrenoceptor ligand (e.g., [³H]clonidine) and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i_ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Competition Binding Assay.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor. For α2-adrenoceptors, which are G_i_-coupled, agonist binding facilitates the exchange of GDP for GTP on the Gα_i_ subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes containing the α2-adrenoceptor are prepared.

-

Incubation: The membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound (e.g., levomedetomidine).

-

Reaction Termination: The binding reaction is stopped, often by the addition of ice-cold buffer.

-

Separation: The membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.

-

Quantification: The radioactivity on the filters is measured.

-

Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC₅₀) and efficacy (E_max_) of the agonist can be determined. For levomedetomidine, this assay would likely show little to no stimulation of [³⁵S]GTPγS binding, consistent with its lack of agonist activity.

cAMP Functional Assay

This assay directly measures the functional consequence of α2-adrenoceptor activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture: Whole cells expressing the α2-adrenoceptor of interest are used.

-

Stimulation: The cells are first treated with a substance that stimulates adenylyl cyclase and increases cAMP production (e.g., forskolin).

-

Test Compound Addition: The cells are then incubated with varying concentrations of the test compound (e.g., levomedetomidine).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: An agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. The potency (IC₅₀) of the test compound for inhibiting cAMP production is determined. It is expected that levomedetomidine would show a very weak, if any, inhibitory effect on cAMP accumulation.

Conclusion

The evidence strongly indicates that α2-adrenoceptors exhibit a high degree of stereoselectivity for the enantiomers of medetomidine. Dexmedetomidine is a potent and selective agonist, while levomedetomidine has a substantially lower binding affinity and lacks significant agonist activity. This profound difference in pharmacological properties underscores the importance of stereochemistry in drug design and development. For researchers investigating the α2-adrenoceptor system, dexmedetomidine serves as the active probe, while levomedetomidine can be used as a negative control to confirm the stereospecificity of the observed effects.

References

- 1. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Central alpha 2-adrenoceptors are highly stereoselective for dexmedetomidine, the dextro enantiomer of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the behavioral and neurochemical effects of the two optical enantiomers of medetomidine, a selective alpha-2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [helda.helsinki.fi]

- 5. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of detomidine, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Implementation of a radioreceptor assay for dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Signaling Pathway of Levomedetomidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of levomedetomidine (B195856) hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). It also elucidates the compound's primary signaling pathway. The information is presented to support research, drug development, and formulation activities.

Solubility of Levomedetomidine Hydrochloride

This compound, the levorotatory enantiomer of medetomidine (B1201911), exhibits distinct solubility characteristics in common laboratory solvents.[1] Understanding its solubility is critical for the preparation of stock solutions and experimental assays.

Quantitative Solubility Data

The solubility of this compound in DMSO and PBS (pH 7.2) is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, the purity of the compound, and the specific experimental conditions.

| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM)¹ | Notes | Source(s) |

| DMSO | 10 - 20 | 42.2 - 84.4 | A common solvent for creating concentrated stock solutions. | [1][2] |

| DMSO | 100 | 422.4 | Requires sonication to achieve this concentration. | [3] |

| PBS (pH 7.2) | 1 | 4.2 | Represents solubility in a physiologically relevant buffer. | [1][2] |

¹Molar concentration calculated using a molecular weight of 236.74 g/mol for this compound.

Experimental Protocols for Solubility Determination

While specific experimental details from the sources are not provided, standard methodologies for determining solubility can be applied. The following are generalized protocols for the shake-flask method and a method utilizing a DMSO stock solution.

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of PBS (pH 7.2) in a sealed container.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually confirm the presence of undissolved solid.

-

Centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

This method is often used in early drug discovery to assess the solubility of a compound when an aqueous solution is prepared from a concentrated DMSO stock.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Equipment for concentration analysis (e.g., HPLC, nephelometer)

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).

-

Add a small aliquot of the DMSO stock solution to a larger volume of PBS (pH 7.2) to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically <1%) to minimize its effect on the measurement.

-

Incubate the solution for a defined period (e.g., 1-2 hours) at a specific temperature.

-

Measure the amount of compound that has precipitated, or alternatively, the amount that remains in solution after filtration or centrifugation. This can be done using various techniques, including nephelometry (which measures turbidity) or HPLC analysis of the clear supernatant.

Signaling Pathway of Levomedetomidine

Levomedetomidine is an isomer of medetomidine, which is known to be a potent and selective α2-adrenergic receptor agonist. The pharmacological effects of medetomidine are primarily attributed to its dextrorotary enantiomer, dexmedetomidine. However, understanding the interaction of these compounds with the α2-adrenergic receptor is key to comprehending their mechanism of action.

The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that is associated with an inhibitory G protein (Gi). The activation of this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

Diagram of the α2-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the activation of the α2-adrenergic receptor.

References

Levomedetomidine Hydrochloride: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

An In-depth Technical Overview of Levomedetomidine (B195856) Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of levomedetomidine hydrochloride, an α2-adrenergic receptor agonist. The document collates essential chemical and pharmacological data, detailed experimental protocols, and an exploration of its mechanism of action, designed to support the scientific community in advancing research and development.

Core Chemical and Physical Data

This compound is the levorotary enantiomer of medetomidine (B1201911). Below is a summary of its key chemical identifiers and properties.

| Property | Value |

| CAS Number | 190000-46-5 |

| Molecular Formula | C₁₃H₁₇ClN₂ |

| Molecular Weight | 236.74 g/mol |

| IUPAC Name | 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride |

| Synonyms | (R)-Medetomidine hydrochloride |

Pharmacological Profile

This compound is a selective α2-adrenergic receptor agonist. While its enantiomer, dexmedetomidine (B676), is known for its sedative and analgesic properties, levomedetomidine exhibits minimal sedative or analgesic effects when administered alone.[1][2] However, it has been shown to modulate the effects of dexmedetomidine, suggesting a complex interaction with the α2-adrenergic receptor system.

Mechanism of Action: α2-Adrenergic Receptor Signaling

This compound exerts its effects by binding to α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi).[6] The activation of the α2-adrenergic receptor by an agonist like levomedetomidine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP).[7][8] The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream cellular effectors.

Experimental Protocols

In Vivo Study of Levomedetomidine in Dogs (Adapted from Kuusela et al., 2001)

This protocol outlines a study to determine the pharmacological activity of levomedetomidine and its potential to antagonize the effects of dexmedetomidine in dogs.[9][10]

1. Subjects:

-

Six healthy Beagle dogs.

2. Treatment Groups:

-

Each dog receives three treatments on separate days in a crossover design:

-

Low-dose Levomedetomidine: 10 µg/kg IV bolus, followed by a continuous infusion of 25 µg/kg/h.

-

High-dose Levomedetomidine: 80 µg/kg IV bolus, followed by a continuous infusion of 200 µg/kg/h.

-

Control: Isotonic saline (0.9% NaCl) solution IV bolus, followed by continuous infusion.

-

3. Experimental Procedure:

-

The infusion for all treatments is continued for 120 minutes.

-

After 60 minutes of infusion, a single dose of dexmedetomidine (10 µg/kg) is administered IV.

-

Sedation and analgesia are scored subjectively at predetermined intervals.

-

Physiological parameters including heart rate, blood pressure, respiratory rate, arterial blood gas partial pressures, and rectal temperature are monitored throughout the experiment.

4. Data Analysis:

-

Comparison of sedation and analgesia scores between treatment groups.

-

Analysis of cardiovascular and respiratory parameters to assess the effects of levomedetomidine alone and in combination with dexmedetomidine.

General Radioligand Binding Assay Protocol

This protocol describes a general method for determining the binding affinity of a compound, such as this compound, to its target receptor using a radiolabeled ligand.[11][12][13][14][15]

1. Materials:

-

Cell membranes expressing the α2-adrenergic receptor subtypes.

-

Radiolabeled ligand (e.g., [³H]-dexmedetomidine).

-

Unlabeled this compound (competitor).

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

2. Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of levomedetomidine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This technical guide provides foundational information on this compound for the scientific community. While its direct pharmacological effects appear to be limited, its interaction with dexmedetomidine suggests a more nuanced role at the α2-adrenergic receptor. Further research, particularly in determining its specific binding affinities to receptor subtypes and elucidating its downstream signaling consequences, is warranted to fully understand its pharmacological profile and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 4. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 8. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]

- 9. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. revvity.com [revvity.com]

- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

Levomedetomidine's Neuroprotective Potential: A Technical Guide Based on the Profile of its Active Enantiomer, Dexmedetomidine

Introduction

Levomedetomidine (B195856), the R-enantiomer of the veterinary sedative medetomidine (B1201911), has garnered interest for its potential pharmacological activities. However, the bulk of scientific literature attributes the significant sedative, analgesic, and, notably, neuroprotective effects of medetomidine to its S-enantiomer, dexmedetomidine (B676).[1][2][3][4] Dexmedetomidine is a potent and highly selective α2-adrenergic receptor agonist, with an α2:α1 selectivity ratio of 1620:1, which is significantly higher than that of clonidine (B47849) (220:1).[1][5] Levomedetomidine, in contrast, is considered to be pharmacologically inactive at clinically relevant doses.[1] Some studies even suggest that at high concentrations, levomedetomidine may have effects that oppose those of dexmedetomidine.[4]

Given the extensive body of research on dexmedetomidine and the scarcity of data on levomedetomidine, this technical guide will focus on the well-documented neuroprotective effects of dexmedetomidine as the active component. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the mechanisms, experimental evidence, and methodologies related to the neuroprotective potential of this class of α2-adrenergic agonists. The insights derived from the study of dexmedetomidine are foundational to understanding the potential, if any, of levomedetomidine in a neuroprotective context.

Data Presentation: Quantitative Insights into Neuroprotection

The neuroprotective effects of dexmedetomidine have been quantified across a range of preclinical models. The following tables summarize key findings in ischemic stroke, traumatic brain injury, and in vitro models of neuroinflammation and apoptosis.

Table 1: Neuroprotective Effects of Dexmedetomidine in Preclinical Models of Ischemic Stroke

| Experimental Model | Species | Dexmedetomidine Dosage & Administration | Key Quantitative Outcomes | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | 10 µg/kg IV | ~50% reduction in cortical infarct area | [6] |

| Incomplete Cerebral Ischemia | Rat | High and low intraperitoneal doses | Lower levels of histological tissue damage in hippocampal cells compared to control | [2] |

| Focal Cerebral Ischemia | Rabbit | Maintained plasma level of 4.0 ± 0.15 ng/ml | 47.6% decrease in the area of ischemic neuronal injury in the cortex | [6] |

Table 2: Neuroprotective Effects of Dexmedetomidine in Preclinical Models of Traumatic Brain Injury (TBI)

| Experimental Model | Species/System | Dexmedetomidine Concentration/Dosage | Key Quantitative Outcomes | Reference |

| In vitro TBI model (Organotypic hippocampal slice cultures) | Mouse | 1 µM | Maximum protective effect on traumatically injured hippocampal cells | [6] |

| In vivo TBI model | Mice | Not specified | Reduced brain edema and cell apoptosis | [7] |

Table 3: In Vitro Evidence of Dexmedetomidine's Anti-Neuroinflammatory and Anti-Apoptotic Effects

| Cell Model | Insult | Dexmedetomidine Concentration | Key Quantitative Outcomes | Reference |

| BV2 microglia | Lipopolysaccharide (LPS) | 20 µg/mL | Significant reduction in TLR4 and p65 protein expression | [3][8] |

| BV2 microglia | Lipopolysaccharide (LPS) | Not specified | Attenuation of LPS-elicited increases in p-ERK, iNOS, TNF-α, and NO levels; Increased CD206 and IL-10 levels | [9] |

| A549 cells | H2O2 | 1 nM | Partial reversal of H2O2-induced upregulation of cleaved-caspase 3, caspase 9, and BAX, and downregulation of Bcl-2 | [10] |

| Rat organotypic hippocampal slices | Isoflurane | Not specified | Lower levels of caspase-3 expression compared to isoflurane/saline control | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of dexmedetomidine.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used method to simulate focal ischemic stroke in rodents.[5][11][12]

-

Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6 mice are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and transected. A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60-120 minutes) to induce ischemia. For reperfusion models, the filament is then withdrawn to allow blood flow to resume.

-

Drug Administration: Dexmedetomidine or vehicle is administered at a specified time relative to the ischemic insult (before, during, or after) via a defined route (e.g., intraperitoneal or intravenous injection).

-

Outcome Assessment: After a set period (e.g., 24-72 hours), neurological deficits are scored, and animals are euthanized. Brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume. Molecular analyses (e.g., Western blotting, immunohistochemistry) are performed on brain tissue to assess markers of inflammation, apoptosis, and other relevant pathways.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Microglia for Neuroinflammation

This model is used to study the anti-inflammatory effects of compounds on microglia, the primary immune cells of the central nervous system.[3][9][13]

-

Cell Culture: BV2 murine microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of dexmedetomidine for a specified duration (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Sample Collection: After a defined incubation period with LPS (e.g., 24 hours), the cell culture supernatant is collected to measure secreted inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide). The cells are lysed to extract protein or RNA for further analysis.

-

Assays:

-

ELISA: To quantify the concentration of pro-inflammatory and anti-inflammatory cytokines in the culture supernatant.

-

Griess Assay: To measure the production of nitric oxide, an inflammatory mediator.

-

Western Blotting: To determine the protein levels of key inflammatory signaling molecules (e.g., TLR4, NF-κB, p-ERK) and microglial polarization markers (e.g., iNOS for M1, CD206 for M2).

-

Immunofluorescence: To visualize the expression and localization of inflammatory proteins within the cells.

-

RT-qPCR: To measure the gene expression of inflammatory mediators.

-

Signaling Pathways and Visualizations

Dexmedetomidine exerts its neuroprotective effects through the modulation of several key signaling pathways. The primary mechanism is the activation of α2-adrenergic receptors, which triggers a cascade of downstream events leading to reduced neuroinflammation and apoptosis.

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of the α2-adrenergic receptor, a G-protein coupled receptor, by dexmedetomidine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. magonlinelibrary.com [magonlinelibrary.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dexmedetomidine is neuroprotective in an in vitro model for traumatic brain injury | Semantic Scholar [semanticscholar.org]

- 7. Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] DEXMEDETOMIDINE AND LEVOMEDETOMIDINE , THE ISOMERS OF MEDETOMIDINE | Semantic Scholar [semanticscholar.org]

- 9. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] New insights in animal models of neurotoxicity-induced neurodegeneration | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 13. Selective alpha2-adrenergic properties of dexmedetomidine over clonidine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of Levomedetomidine in Veterinary Anesthesia Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of levomedetomidine (B195856), the levorotatory enantiomer of medetomidine (B1201911), and its relevance in veterinary anesthesia research. While dexmedetomidine (B676) is the pharmacologically active component responsible for sedation and analgesia, understanding the properties and potential interactions of levomedetomidine is crucial for a complete toxicological and pharmacological assessment of medetomidine and for the development of new anesthetic protocols.

Introduction

Medetomidine, a potent α2-adrenoceptor agonist, is a racemic mixture of two optical stereoisomers: dexmedetomidine and levomedetomidine.[1][2] Dexmedetomidine is the active enantiomer that produces the desired sedative and analgesic effects by stimulating α2-adrenoceptors in the central nervous system.[1][3] In contrast, levomedetomidine is largely considered to be pharmacologically inactive, particularly at clinically relevant doses.[4][5] However, research indicates that it is not entirely inert and can influence the effects of dexmedetomidine, making its study relevant for a nuanced understanding of α2-agonist pharmacology.[6][7]

Mechanism of Action

The primary mechanism of action of α2-adrenoceptor agonists like dexmedetomidine involves binding to and activating α2-adrenoceptors on presynaptic neurons in the central and peripheral nervous systems.[3] This activation inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation.[3][8]

Levomedetomidine has a much lower affinity for α2-adrenoceptors compared to dexmedetomidine.[9] While generally considered inactive, some in vitro studies suggest it may act as a weak partial α2-adrenoceptor agonist or even an inverse agonist.[9] It also has a lower selectivity for α2- over α1-adrenoceptors compared to dexmedetomidine.[9]

Figure 1: Simplified signaling pathway of α2-adrenoceptor agonists.

Pharmacokinetics

Studies in dogs have shown that the pharmacokinetics of dexmedetomidine and racemic medetomidine are similar.[4] However, the clearance of levomedetomidine is significantly more rapid.[4][10] This faster clearance means that levomedetomidine is eliminated from the body more quickly than dexmedetomidine.

Table 1: Pharmacokinetic Parameters of Medetomidine Enantiomers in Dogs (Intravenous Administration)

| Drug (Dose) | Clearance (L/h/kg) | Reference |

| Medetomidine (40 µg/kg) | 1.26 ± 0.44 | [4] |

| Dexmedetomidine (20 µg/kg) | 1.24 ± 0.48 | [4] |

| Dexmedetomidine (10 µg/kg) | 0.97 ± 0.33 | [4] |

| Levomedetomidine (20 µg/kg) | 4.07 ± 0.69 | [4] |

| Levomedetomidine (10 µg/kg) | 3.52 ± 1.03 | [4] |

Pharmacodynamics and Clinical Effects

When administered alone, levomedetomidine does not produce any apparent sedation or analgesia in dogs, nor does it have significant effects on cardiovascular parameters.[4][10] However, when co-administered with dexmedetomidine, high doses of levomedetomidine have been shown to reduce the sedative and analgesic effects of dexmedetomidine and enhance bradycardia.[6][7] This suggests a potential for antagonistic interaction at the receptor level or through other mechanisms.[6]

Table 2: Summary of Clinical Effects of Levomedetomidine in Dogs

| Condition | Observation | Reference |

| Administered Alone | No apparent sedation or analgesia. No significant effect on cardiovascular parameters. | [4][10] |

| Co-administered with Dexmedetomidine (High Dose) | Reduced sedative and analgesic effects of dexmedetomidine. Enhanced bradycardia. | [6][7] |

Experimental Protocols

The following protocols are based on studies investigating the effects of levomedetomidine in dogs.

Protocol for Investigating the Pharmacokinetics and Clinical Effects of Levomedetomidine

This protocol is adapted from the study by Kuusela et al. (2000).[4]

Objective: To compare the clinical effects and pharmacokinetics of medetomidine, dexmedetomidine, and levomedetomidine.

Animals: Healthy adult beagle dogs.

Experimental Design: A blinded, randomized, crossover study. Each dog receives each of the following treatments intravenously on separate occasions with a washout period between treatments.

-

Group 1: Medetomidine (40 µg/kg)

-

Group 2: Dexmedetomidine (20 µg/kg)

-

Group 3: Dexmedetomidine (10 µg/kg)

-

Group 4: Levomedetomidine (20 µg/kg)

-

Group 5: Levomedetomidine (10 µg/kg)

-

Group 6: Saline placebo

Procedures:

-

Instrumentation: Place an intravenous catheter for drug administration and blood sampling.

-

Drug Administration: Administer the assigned treatment as an intravenous bolus.

-

Clinical Monitoring:

-

Sedation and Analgesia Scoring: Subjectively score at predetermined time points.

-

Cardiovascular Monitoring: Continuously monitor heart rate and ECG. Measure direct blood pressure at regular intervals.

-

Respiratory Monitoring: Measure respiratory rate and arterial blood gases at specified times.

-

Body Temperature: Monitor rectal body temperature.

-

-

Blood Sampling: Collect blood samples at various time points post-administration for pharmacokinetic analysis.

-

Data Analysis: Analyze plasma drug concentrations to determine pharmacokinetic parameters. Statistically compare clinical and physiological data between treatment groups.

Figure 2: Experimental workflow for pharmacokinetic and pharmacodynamic studies.

Protocol for Investigating the Interaction between Levomedetomidine and Dexmedetomidine

This protocol is based on the study by Kuusela et al. (2001).[7]

Objective: To determine if a high dose of levomedetomidine antagonizes the sedative and analgesic effects of dexmedetomidine.

Animals: Healthy adult beagle dogs.

Experimental Design: A crossover study where each dog receives the following treatments on separate days.

-

Treatment A (Low-Dose Levo): Levomedetomidine IV bolus (10 µg/kg) followed by a continuous infusion (25 µg/kg/h).

-

Treatment B (High-Dose Levo): Levomedetomidine IV bolus (80 µg/kg) followed by a continuous infusion (200 µg/kg/h).

-

Treatment C (Control): Isotonic saline IV bolus followed by a continuous infusion.

Procedure:

-

Infusion: Begin the assigned infusion (A, B, or C) and continue for 120 minutes.

-

Dexmedetomidine Administration: After 60 minutes of the infusion, administer a single IV dose of dexmedetomidine (10 µg/kg).

-

Monitoring: Perform continuous monitoring of sedation, analgesia, and cardiorespiratory parameters as described in Protocol 5.1.

-

Data Analysis: Compare the sedative, analgesic, and cardiovascular effects of dexmedetomidine in the presence of low-dose levomedetomidine, high-dose levomedetomidine, and saline.

Reversal of Effects

The effects of medetomidine and dexmedetomidine can be reversed with the specific α2-adrenoceptor antagonist, atipamezole (B1667673).[1][11][12] Atipamezole competes with the agonists for the α2-adrenoceptors, effectively displacing them and reversing the sedative and analgesic effects.[11][13] The reversal is typically rapid, with animals showing signs of arousal within minutes of atipamezole administration.[12]

Table 3: Recommended Atipamezole Dosing for Reversal

| Agonist Administered | Atipamezole Dose Ratio (Atipamezole:Agonist) | Reference |

| Medetomidine | 4-10 times the medetomidine dose (µg/kg) | [12] |

Conclusion and Future Directions

While levomedetomidine is the less active enantiomer of medetomidine, research demonstrates that it is not entirely without effect. Its rapid clearance and potential to modulate the effects of dexmedetomidine are important considerations in veterinary anesthesia research. Future research could further explore the precise mechanisms of interaction between levomedetomidine and dexmedetomidine, as well as its potential effects on the metabolism of other anesthetic agents. A thorough understanding of both enantiomers is essential for the safe and effective use of medetomidine and for the development of novel α2-adrenoceptor agonists in veterinary medicine.

References

- 1. Dexmedetomidine or medetomidine: which should veterinary surgeons select?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Medetomidine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. researchgate.net [researchgate.net]

- 11. Atipamezole - Wikipedia [en.wikipedia.org]

- 12. Reversal of medetomidine sedation by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atipamezole Reverses Cardiovascular Changes Induced by High-Dose Medetomidine in Cats Undergoing Sedation for Semen Collection [mdpi.com]

Application Notes and Protocols: Levomedetomidine Hydrochloride In Vivo Studies in Canines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomedetomidine (B195856), the l-enantiomer (B50610) of medetomidine (B1201911), is generally considered the inactive isomer, in contrast to dexmedetomidine (B676), the active d-enantiomer.[1] Medetomidine itself is a racemic mixture of both dexmedetomidine and levomedetomidine.[2][3] While dexmedetomidine is a potent and selective α2-adrenoceptor agonist responsible for the sedative and analgesic effects of medetomidine, in vivo studies in canines have been conducted to understand the specific pharmacological activities of levomedetomidine.[1] These studies are crucial for understanding the complete pharmacological profile of medetomidine and for refining the use of α2-adrenoceptor agonists in veterinary medicine.

These application notes provide a summary of key findings and detailed protocols from in vivo studies of levomedetomidine hydrochloride in canines.

Key Findings from In Vivo Canine Studies

-

Lack of Sedative and Analgesic Effects: When administered alone, levomedetomidine does not produce any observable behavioral changes, sedation, or analgesia in dogs.[4][5]

-

Pharmacokinetic Profile: Levomedetomidine exhibits a more rapid clearance from the body compared to dexmedetomidine and racemic medetomidine.[1][5]

-

Interaction with Dexmedetomidine: When administered with dexmedetomidine, high doses of levomedetomidine have been shown to reduce the sedative and analgesic effects of dexmedetomidine.[4][6][7]

-

Cardiovascular Effects: High doses of levomedetomidine can enhance the bradycardia (slowing of the heart rate) induced by dexmedetomidine.[4][6][7] When used alone, levomedetomidine has been observed to have no significant effect on cardiovascular parameters.[5]

Data Presentation

Table 1: Pharmacokinetic Parameters of Levomedetomidine in Beagles

| Parameter | Levomedetomidine (10 µg/kg IV) | Levomedetomidine (20 µg/kg IV) | Dexmedetomidine (10 µg/kg IV) | Dexmedetomidine (20 µg/kg IV) | Medetomidine (40 µg/kg IV) |

| Clearance (L/h/kg) | 3.52 ± 1.03 | 4.07 ± 0.69 | 0.97 ± 0.33 | 1.24 ± 0.48 | 1.26 ± 0.44 |

Data extracted from a study comparing the clinical effects and pharmacokinetics of medetomidine and its enantiomers in six healthy Beagle dogs.[5]

Table 2: Dosage Regimens for In Vivo Studies of Levomedetomidine in Beagles

| Treatment Group | Initial Bolus Dose (IV) | Continuous Infusion Rate | Co-administered Drug |

| Low-Dose Levomedetomidine | 10 µg/kg | 25 µg/kg/h | Dexmedetomidine (10 µg/kg IV) |

| High-Dose Levomedetomidine | 80 µg/kg | 200 µg/kg/h | Dexmedetomidine (10 µg/kg IV) |

| Control | Isotonic Saline | Isotonic Saline | Dexmedetomidine (10 µg/kg IV) |

Dosage information from a study investigating the effects of levomedetomidine on the sedative and analgesic properties of dexmedetomidine in six healthy Beagle dogs.[4][6][7]

Experimental Protocols

Protocol 1: Evaluation of Pharmacologic Activity and Antagonism of Dexmedetomidine Effects

This protocol is adapted from a study designed to determine if a high dose of levomedetomidine has any pharmacologic activity or if it antagonizes the sedative and analgesic effects of dexmedetomidine in dogs.[4][6]

1. Animal Model:

-

Six healthy Beagle dogs.[4]

2. Treatment Arms (Cross-over design):

-

Each dog received the following three treatments on separate days:

-

Low-Dose Levomedetomidine: 10 µg/kg levomedetomidine IV bolus, followed by a continuous infusion of 25 µg/kg/h for 120 minutes.[4]

-

High-Dose Levomedetomidine: 80 µg/kg levomedetomidine IV bolus, followed by a continuous infusion of 200 µg/kg/h for 120 minutes.[4]

-

Control: Isotonic saline (0.9% NaCl) IV bolus, followed by a continuous infusion for 120 minutes.[4]

-

3. Experimental Procedure:

-

After 60 minutes of the initial treatment infusion, a single dose of dexmedetomidine (10 µg/kg) was administered intravenously to all groups.[4]

4. Monitored Parameters:

-

Sedation and Analgesia: Scored subjectively at regular intervals.[4]

-

Cardiovascular: Heart rate, blood pressure.[4]

-

Respiratory: Respiratory rate, arterial blood gas partial pressures.[4]

-

Other: Rectal temperature.[4]

5. Blood Sampling:

-

Blood samples were collected for drug analysis.[6]

Protocol 2: Comparative Pharmacokinetics and Clinical Effects of Medetomidine Enantiomers

This protocol is based on a study that compared the clinical effects and pharmacokinetics of medetomidine, dexmedetomidine, and levomedetomidine.[5]

1. Animal Model:

-

Six healthy Beagle dogs.

2. Treatment Arms (Blinded, randomized block study):

-

Each dog received the following treatments intravenously as a bolus in separate sessions:

-

Medetomidine (40 µg/kg)

-

Dexmedetomidine (10 µg/kg and 20 µg/kg)

-

Levomedetomidine (10 µg/kg and 20 µg/kg)

-

Saline placebo

-

3. Monitored Parameters:

-

Sedation and Analgesia: Scored subjectively.

-

Cardiovascular: Heart rate, ECG (lead II), direct blood pressure.

-

Respiratory: Respiratory rate, arterial blood gases.

-

Other: Rectal body temperature.

4. Blood Sampling:

-

Blood samples were collected for drug analysis to determine pharmacokinetic parameters.

Visualizations

Caption: Workflow for evaluating levomedetomidine's effect on dexmedetomidine.

Caption: Workflow for comparing medetomidine and its enantiomers.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. magonlinelibrary.com [magonlinelibrary.com]

- 4. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sedative, analgesic, and cardiovascular effects of levomedetomidine alone and in combination with dexmedetomidine in dogs: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Co-administration of Levomedetomidine and Dexmedetomidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medetomidine (B1201911), a potent and selective α2-adrenoceptor agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties.[1][2][3] It exists as a racemic mixture of two stereoisomers: dexmedetomidine (B676) and levomedetomidine (B195856).[4][5][6][7] Dexmedetomidine is the pharmacologically active enantiomer responsible for the desired sedative and analgesic effects, while levomedetomidine has been considered largely inactive or to possess properties that may counteract the benefits of dexmedetomidine.[4][8][9] Understanding the interactions between these two isomers is crucial for optimizing clinical efficacy and safety.

These application notes provide a detailed protocol for the co-administration of levomedetomidine and dexmedetomidine, primarily based on in vivo studies in a canine model. The objective is to furnish researchers with a comprehensive methodology to investigate the pharmacodynamic and pharmacokinetic interactions between these two agents.

Data Presentation

The following tables summarize quantitative data from a key study investigating the effects of levomedetomidine on the sedative, analgesic, and cardiovascular parameters induced by dexmedetomidine in dogs.

Table 1: Dosing Regimen for Co-administration Study in Beagles [4][10][11]

| Treatment Group | Initial Bolus | Continuous Infusion (120 minutes) | Dexmedetomidine Administration (at 60 minutes) |

| Control | Isotonic Saline (0.9% NaCl) IV | Isotonic Saline (0.9% NaCl) IV | 10 µg/kg IV |

| Low-Dose Levo | Levomedetomidine (10 µg/kg) IV | Levomedetomidine (25 µg/kg/h) IV | 10 µg/kg IV |

| High-Dose Levo | Levomedetomidine (80 µg/kg) IV | Levomedetomidine (200 µg/kg/h) IV | 10 µg/kg IV |

Table 2: Summary of Key Findings on Co-administration [10][11]

| Parameter | Effect of High-Dose Levomedetomidine Co-administered with Dexmedetomidine |

| Sedation | Reduced sedative effects of dexmedetomidine. |

| Analgesia | Reduced analgesic effects of dexmedetomidine. |

| Heart Rate | Enhanced bradycardia (lower heart rate). |

| Blood Pressure | No significant alteration of the pressor response to dexmedetomidine. |

| Behavioral Changes (Levomedetomidine alone) | No observable behavioral changes. |

Experimental Protocols

This section details the methodology for an in vivo study of levomedetomidine and dexmedetomidine co-administration in a canine model, as adapted from published research.[4][10][11]

Animal Model and Preparation

-

Health Status: Clinically healthy, confirmed by physical examination and baseline blood work.

-

Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

-

Fasting: Food should be withheld for 12 hours prior to the study, with water available ad libitum.

-

Catheterization: On the morning of the study, place an intravenous catheter in a cephalic vein for drug administration and a second catheter in a saphenous vein for blood sampling. An arterial catheter may also be placed for direct blood pressure monitoring and blood gas analysis.

Experimental Design and Drug Administration

-